molecular formula C10H11FO3 B8442103 [3-(2-Fluoro-ethoxy)-phenyl]-acetic acid

[3-(2-Fluoro-ethoxy)-phenyl]-acetic acid

Cat. No.: B8442103
M. Wt: 198.19 g/mol
InChI Key: CWLCTULYAMFJDJ-UHFFFAOYSA-N
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Description

[3-(2-Fluoro-ethoxy)-phenyl]-acetic acid is a fluorinated phenylacetic acid derivative with a molecular structure characterized by:

  • A phenyl ring substituted at the 3-position with a 2-fluoroethoxy group (-OCH₂CH₂F).
  • An acetic acid moiety (-CH₂COOH) directly attached to the phenyl ring.

This compound combines the electronic effects of fluorine (a strong electron-withdrawing group, EWG) with the steric and solubility properties of the ethoxy chain.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

2-[3-(2-fluoroethoxy)phenyl]acetic acid

InChI

InChI=1S/C10H11FO3/c11-4-5-14-9-3-1-2-8(6-9)7-10(12)13/h1-3,6H,4-5,7H2,(H,12,13)

InChI Key

CWLCTULYAMFJDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCF)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key analogs and their substituent effects:

Compound Name Substituent Position & Group Key Properties/Effects Reference
[3-(2-Fluoro-ethoxy)-phenyl]-acetic acid 3-OCH₂CH₂F, acetic acid at phenyl Enhanced acidity and reactivity due to EWG (F); ethoxy chain increases lipophilicity. Inferred
2-(3-Fluorophenyl)acetic acid 3-F, acetic acid at phenyl High acidity (pKa ~2.8); used in NSAID synthesis.
2-[3-(2-Methoxyethoxy)phenyl]acetic acid 3-OCH₂CH₂OCH₃, acetic acid at phenyl Reduced EWG effect vs. fluoroethoxy; higher solubility due to methoxy.
2-(4-Trifluoromethylphenoxy)acetic acid 4-CF₃O, acetic acid at phenyl Stronger EWG (CF₃) increases reactivity; used in herbicides.
p-Nitrophenyl acetate 4-NO₂, acetate ester High acylation rate (k ~1425 M⁻¹s⁻¹ at pH 7.47); benchmark for enzyme studies.

Reactivity in Enzymatic Acylation

  • Electron-Withdrawing Groups (EWGs) : The fluorine in this compound likely accelerates acylation reactions, similar to p-nitrophenyl acetate (k = 1425 M⁻¹s⁻¹) and substituted phenyl p-nitrobenzoates (p = 1.96 ± 0.30 in Hammett plots) .
  • Mechanistic Insights : Fluorinated esters often exhibit solvent deuterium isotope effects ~2.0 , suggesting a proton-transfer-dependent mechanism during acylation . This aligns with the behavior of p-nitrophenyl thiolacetate and other reactive esters.

Physical and Chemical Properties

  • Acidity: Fluorine’s inductive effect lowers the pKa of the acetic acid group compared to non-fluorinated analogs (e.g., 2-(3-methoxyphenyl)acetic acid).
  • Lipophilicity : The ethoxy chain increases logP values, enhancing membrane permeability but reducing aqueous solubility.
  • Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability due to strong C-F bonds .

Key Data from Kinetic Studies

Parameter This compound (Inferred) p-Nitrophenyl Acetate 2-(3-Fluorophenyl)acetic Acid
Acylation Rate (k, M⁻¹s⁻¹) ~1000–1500 (estimated) 1425 Not applicable (non-ester analog)
Hammett p-value ~2.0 (predicted) 2.05
Solubility in Water Low (ethoxylated chain) Moderate Low

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